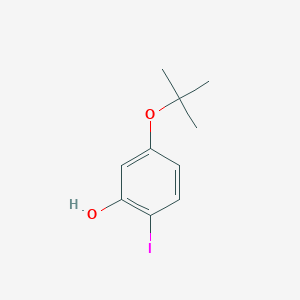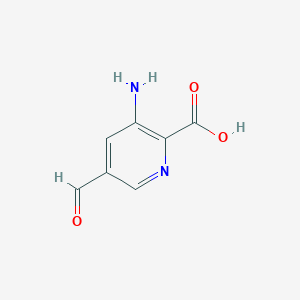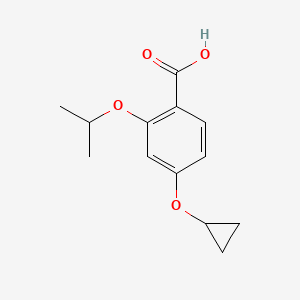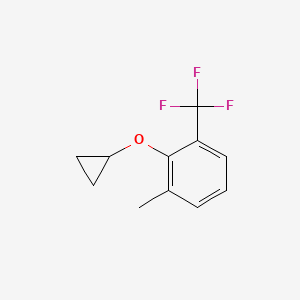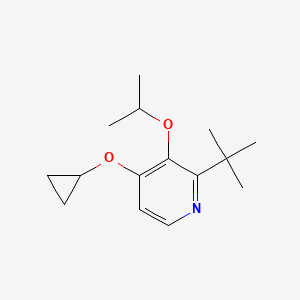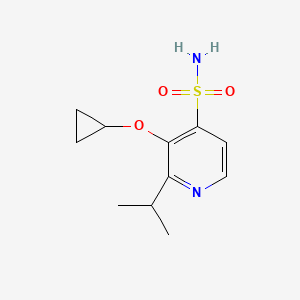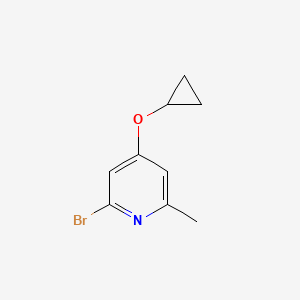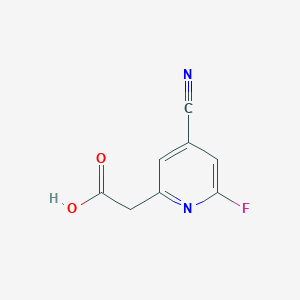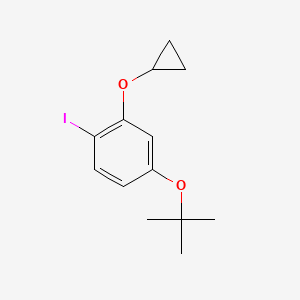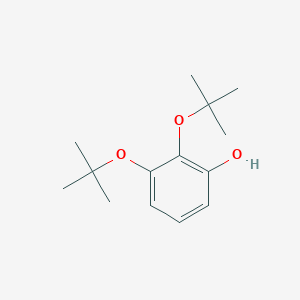
2,3-DI-Tert-butoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-DI-Tert-butoxyphenol is an organic compound characterized by the presence of two tert-butoxy groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DI-Tert-butoxyphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Phenol and tert-butyl alcohol.
Catalyst: Acid catalyst (e.g., sulfuric acid).
Reaction Conditions: Elevated temperature (e.g., 100-150°C) and solvent (e.g., toluene).
Procedure: The phenol is mixed with tert-butyl alcohol and the acid catalyst, and the mixture is heated under reflux. The reaction proceeds with the formation of this compound as the major product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-DI-Tert-butoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the phenol ring.
Aplicaciones Científicas De Investigación
2,3-DI-Tert-butoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial activities, is ongoing.
Industry: It is used as a stabilizer in polymers and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-DI-Tert-butoxyphenol involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound can neutralize free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: It may inhibit specific enzymes involved in oxidative processes, thereby protecting cells from damage.
Cellular Pathways: The compound can modulate signaling pathways related to cell survival, apoptosis, and inflammation.
Comparación Con Compuestos Similares
2,3-DI-Tert-butoxyphenol can be compared with other similar compounds, such as:
2,4-Ditert-butylphenol: Known for its antioxidant properties and use in stabilizing polymers.
2,6-Ditert-butylphenol: Another antioxidant with applications in preventing oxidation in various materials.
2,4,6-Tri-tert-butylphenol: A compound with enhanced steric hindrance, making it more resistant to oxidation.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. Its combination of antioxidant activity and potential therapeutic applications sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H22O3 |
|---|---|
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
2,3-bis[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)16-11-9-7-8-10(15)12(11)17-14(4,5)6/h7-9,15H,1-6H3 |
Clave InChI |
ZCDQXQKNXJKPLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=CC(=C1OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


